molecular formula C12H10FNO B1267442 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one CAS No. 88368-12-1

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one

Cat. No.: B1267442
CAS No.: 88368-12-1
M. Wt: 203.21 g/mol
InChI Key: LWGNURGTUVSLGV-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one (: 88368-12-1) is a fluorinated derivative of the tetrahydrocarbazole scaffold, a structural motif of significant interest in the development of bioactive molecules and organic materials . With a molecular formula of C12H10FNO and a molecular weight of 203.21 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . In scientific research, this compound is investigated for its potential as a key pharmacophore in drug discovery. The fluorine atom at the 6-position confers distinct electronic and steric properties, which can enhance binding affinity and modulate the compound's interaction with biological targets such as enzymes and receptors . Studies into its biological activity suggest potential applications in anticancer research, where related carbazole derivatives have demonstrated mechanisms involving the induction of apoptosis and cell cycle arrest . Its role as a synthetic intermediate also extends to the development of organic semiconductors and light-emitting diodes (LEDs), leveraging its distinctive electronic properties for material science applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information. The compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

6-fluoro-1,2,3,9-tetrahydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGNURGTUVSLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319512
Record name 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88368-12-1
Record name NSC346509
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexanone and 4-Fluorophenylhydrazine Condensation

The Fischer indole synthesis is the cornerstone for constructing the tetrahydrocarbazole scaffold. Cyclohexanone reacts with 4-fluorophenylhydrazine hydrochloride in ethanol under reflux conditions (16 hours) to yield 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This intermediate lacks the ketone at position 4, necessitating a subsequent oxidation step.

Reaction Conditions :

  • Solvent : Ethanol (450 mL per 25 g cyclohexanone derivative)
  • Temperature : Reflux (~78°C)
  • Duration : 16 hours
  • Yield : 98% after purification

The reaction proceeds via hydrazone formation,-sigmatropic rearrangement, and cyclization, as validated by NMR and LC-MS data.

Oxidation Strategies to Introduce the 4-Ketone Functionality

Potassium Permanganate-Mediated Oxidation

The tetrahydrocarbazole intermediate undergoes oxidation using potassium permanganate (KMnO₄) in acidic media to introduce the ketone at position 4. This method mirrors protocols for the chloro analog (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one), where KMnO₄ selectively oxidizes the bridgehead carbon.

Optimized Protocol :

  • Reagent : 1.2 equiv. KMnO₄ in 10% H₂SO₄
  • Temperature : 60°C
  • Duration : 6 hours
  • Yield : 85–90%

Mechanistic Insight :
The oxidation targets the electron-rich C4 position, forming a ketone via a radical intermediate stabilized by the aromatic system. Over-oxidation to carboxylic acids is mitigated by strict stoichiometric control.

Jones Oxidation for High-Efficiency Ketone Formation

Jones reagent (CrO₃ in H₂SO₄) offers a robust alternative, achieving higher yields (92–95%) under milder conditions.

Procedure :

  • Reagent : 0.5 equiv. CrO₃ in 3M H₂SO₄
  • Temperature : 0–5°C (ice bath)
  • Duration : 2 hours
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Advantages :

  • Faster reaction time (2 hours vs. 6 hours for KMnO₄)
  • Reduced byproduct formation

Decarboxylative Route from Ethyl 4-Oxocyclohexanecarboxylate

Fischer Indole Synthesis with Pre-Functionalized Starting Material

Ethyl 4-oxocyclohexanecarboxylate serves as a ketone-containing precursor, reacting with 4-fluorophenylhydrazine hydrochloride to form 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation yield the target ketone.

Stepwise Protocol :

  • Cyclization :
    • Conditions : Ethanol, reflux, 16 hours
    • Product : Ethyl ester (98% yield)
  • Hydrolysis :
    • Reagent : 2M NaOH in aqueous ethanol
    • Product : Carboxylic acid (95% yield)
  • Decarboxylation :
    • Conditions : 180°C, quinoline solvent
    • Product : 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one (90% yield)

Key Advantage :
Avoids post-cyclization oxidation, streamlining the synthesis into three steps.

Comparative Analysis of Synthetic Routes

Method Steps Yield Key Reagents Purification
Fischer + Oxidation 2 85–90% KMnO₄, H₂SO₄ Column chromatography
Fischer + Jones Oxidation 2 92–95% CrO₃, H₂SO₄ Recrystallization
Decarboxylative Route 3 90% NaOH, Quinoline Distillation

Trade-offs :

  • Oxidation Routes : Faster but require hazardous oxidizers.
  • Decarboxylative Route : Longer but avoids strong oxidants, enhancing safety.

Industrial-Scale Production Considerations

Batch Reactor Optimization

Large-scale synthesis employs batch reactors with automated temperature and pH control. Key parameters include:

  • Substrate Concentration : 0.5–1.0 M to prevent viscosity issues.
  • Catalyst Loading : 0.1% Pd/C for hydrogenation steps (if applicable).
  • Cost Analysis :
    • 4-Fluorophenylhydrazine HCl : $5.00/g (bulk pricing)
    • Ethanol Solvent Recovery : 90% efficiency via distillation.

Case Study :
A pilot plant achieved 87% overall yield using the Jones oxidation method, with a throughput of 50 kg/month.

Spectroscopic Validation and Quality Control

NMR and IR Characterization

  • ¹H NMR (CDCl₃) :
    • δ 7.43 (d, J = 2.0 Hz, 1H, Ar-H)
    • δ 7.07 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H)
    • δ 2.75–1.85 (m, 8H, cyclohexyl-H)
  • IR (KBr) :
    • 3404 cm⁻¹ (N-H stretch)
    • 1680 cm⁻¹ (C=O ketone)

Purity Assessment :

  • HPLC: >99% purity (C18 column, acetonitrile/water gradient)
  • Elemental Analysis: C 69.80%, H 5.99%, N 6.68% (theoretical: C 69.73%, H 6.01%, N 6.71%)

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of this compound quinone.

    Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one exhibits significant anticancer properties.

Case Study : In vitro studies on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation. For example, it showed an IC50 value of approximately 12 µM against MCF-7 breast cancer cells after 48 hours of treatment. The mechanism involves the compound's interaction with specific molecular targets, leading to the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities against a range of pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria15.625 - 62.5 µM
Fungal strainsModerate efficacy with MIC values indicating effectiveness

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

CRTH2 Receptor Antagonism

The compound has been identified as a potential antagonist for the CRTH2 receptor, which is involved in allergic responses and inflammation.

Applications :

  • Treatment of chronic allergic conditions such as asthma and rhinitis.
  • Potential use in managing inflammatory bowel disease and rheumatoid arthritis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Anticancer Mechanism : Induces apoptosis in cancer cells by inhibiting key survival pathways.
  • Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis or fungal growth mechanisms.
  • CRTH2 Interaction : Blocks the receptor's activity, reducing inflammation and allergic responses.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
This compoundFluorine at position 6Enhanced binding affinity and metabolic stability
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-oneChlorine at position 6Increased reactivity due to chlorine's electronegativity
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-4-oneBromine at position 6Potentially enhanced biological activity

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-tetrahydro-1H-carbazol-4-one: The non-fluorinated parent compound.

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one: A chlorinated analogue.

    6-bromo-2,3,4,9-tetrahydro-1H-carbazol-4-one: A brominated analogue.

Uniqueness

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and halogenated analogues. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is a fluorinated derivative of carbazole that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluorine atom at the 6th position and a ketone functional group, exhibits various biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C12H10FNO, with a molecular weight of 205.23 g/mol. The presence of the fluorine atom enhances its reactivity and binding potential, while the ketone group contributes to its solubility and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom increases the compound's hydrogen bonding capabilities, thereby enhancing its binding affinity to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to significant biological effects .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies have shown that this compound can effectively target cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study:
In a study evaluating the cytotoxicity of this compound against MCF-7 cells, the compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a potent anticancer effect compared to untreated controls .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various bacterial strains. In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Table: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Structural Comparisons

The unique structural features of this compound allow it to stand out among similar compounds. Below is a comparison with related carbazole derivatives:

Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC12H10FNOContains a ketone group
(+/-)-2,3,4,9-tetrahydro-1H-carbazoleC12H13NOLacks fluorine substitution
8-Chloro-6-fluoro-1-(trifluoromethyl)-carbazoleC13H10ClF4NOContains multiple fluorine atoms

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond anticancer and antimicrobial activities. It is being explored as a pharmacophore in drug design due to its ability to enhance metabolic stability and improve binding interactions with biological targets . Moreover, it serves as an intermediate in synthesizing more complex bioactive molecules.

Q & A

Basic: What are the common synthetic routes for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one, and how are reaction conditions optimized?

The synthesis often involves cyclization of fluorinated precursors or modifications of the carbazole core. For example, a Brønsted acid-catalyzed approach can functionalize tetrahydrocarbazolones via 1,4-dicarbonyl intermediates under mild conditions . The Bucherer–Bergs reaction, utilizing ammonium carbonate and potassium cyanide in ethanol, is another method employed for analogous carbazolone derivatives, though enantiomeric resolution may require chiral reagents like (-)-brucine . Optimization focuses on temperature (e.g., 40°C for multi-step syntheses ), solvent choice, and catalytic efficiency. Yield improvements (e.g., 56–74% in carbazole syntheses ) are tracked via HPLC or LC-MS.

Basic: How is the structural identity of this compound validated?

Structural validation combines spectroscopic and crystallographic techniques:

  • NMR : 1H^1H-NMR signals for aromatic protons (δ 6.76–7.19 ppm) and aliphatic chains (δ 1.75–2.67 ppm) confirm regiochemistry .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) analyze bond lengths, angles, and hydrogen-bonding networks. The CCDC database (e.g., entry 2307505) provides crystallographic data for comparison .
  • Mass spectrometry : ESI-MS (e.g., m/z 189.1 [M+^+] ) verifies molecular weight.

Advanced: How can hydrogen-bonding patterns in carbazolone derivatives inform crystal engineering?

Graph set analysis (GSA) categorizes hydrogen bonds (H-bonds) into motifs (e.g., chains, rings). For carbazolones, the carbonyl group (C=O) often acts as an H-bond acceptor, forming R22_2^2(8) motifs with adjacent NH donors. Etter’s rules predict such interactions, guiding co-crystal design for enhanced solubility or stability . Computational tools (e.g., Mercury CSD) map these patterns using crystallographic data.

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Contradictions (e.g., NMR vs. X-ray results) require iterative validation:

  • Redundancy : Cross-check with multiple techniques (e.g., IR for functional groups, 13C^{13}C-NMR for carbon environments ).
  • Data repositories : Use open-access platforms (e.g., CCDC, PubChem) to compare with published data .
  • Error analysis : Evaluate refinement parameters (e.g., R-factor in SHELXL ) or instrumental calibration.

Advanced: What crystallographic refinement strategies are recommended for carbazolone derivatives?

  • Software : SHELXL refines small-molecule structures against high-resolution data, prioritizing anisotropic displacement parameters for non-H atoms .
  • Twinning : For twinned crystals, SHELXPRO interfaces with twin law matrices to resolve overlapping reflections.
  • Validation : PLATON checks for voids, missed symmetry, and H-bond consistency .

Advanced: How can computational modeling predict the reactivity of 6-fluoro-carbazol-4-one derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, while docking studies (e.g., AutoDock) assess binding affinity to biological targets like serotonin receptors .

Basic: What pharmacological relevance does the carbazol-4-one scaffold hold?

Though direct data on 6-fluoro-carbazol-4-one is limited, structural analogs (e.g., ondansetron) act as 5-HT3_3 antagonists, inhibiting emesis in chemotherapy. Researchers evaluate bioactivity via receptor-binding assays (IC50_{50}) and ADMET profiling .

Advanced: How are reaction yields optimized in multi-step carbazolone syntheses?

  • Catalysis : Brønsted acids (e.g., p-TsOH) enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, monitored by TLC.
  • Scale-up : Microreactors improve heat/mass transfer for exothermic steps .

Advanced: What methods resolve enantiomers of fluorinated carbazolones?

Chiral resolution uses HPLC with amylose-based columns or diastereomeric salt formation (e.g., (-)-brucine for S-(+)-enantiomers ). Circular dichroism (CD) confirms absolute configuration.

Basic: How are spectroscopic data interpreted for carbazolone derivatives?

  • IR : C=O stretches (~1646 cm1^{-1}) and NH bands (~3237–3428 cm1^{-1}) confirm ketone and amine groups .
  • 1H^1H-NMR : Aromatic splitting patterns (e.g., dd, J = 8.4–10.0 Hz) indicate fluorine’s para-directing effects .
  • EI-MS : Fragmentation patterns (e.g., loss of CO or NH3_3) validate the core structure .

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